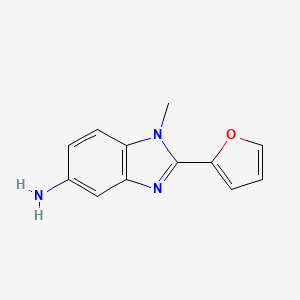

2-(2-Furyl)-1-methyl-1H-benzimidazol-5-amine

Beschreibung

2-(2-Furyl)-1-methyl-1H-benzimidazol-5-amine is a benzimidazole derivative featuring a methyl group at position 1, a furyl substituent at position 2, and an amine group at position 4. The benzimidazole core is a bicyclic aromatic system with nitrogen atoms at positions 1 and 5. This compound is of interest in medicinal chemistry due to the pharmacological versatility of benzimidazoles, including antitumor, antimicrobial, and kinase inhibitory activities .

Eigenschaften

CAS-Nummer |

21444-67-7 |

|---|---|

Molekularformel |

C12H11N3O |

Molekulargewicht |

213.23 g/mol |

IUPAC-Name |

2-(furan-2-yl)-1-methylbenzimidazol-5-amine |

InChI |

InChI=1S/C12H11N3O/c1-15-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3 |

InChI-Schlüssel |

UNAIQHDZAUXUEU-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C=C(C=C2)N)N=C1C3=CC=CO3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-1-methyl-1H-benzimidazol-5-amine typically involves the condensation of 2-aminobenzimidazole with furfural under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the furan ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Furyl)-1-methyl-1H-benzimidazol-5-amine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Amino derivatives of the benzimidazole ring.

Substitution: Halogenated or nitrated benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Furyl)-1-methyl-1H-benzimidazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials and as a precursor for various chemical syntheses.

Wirkmechanismus

The mechanism of action of 2-(2-Furyl)-1-methyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets:

Molecular Targets: It can bind to enzymes and receptors, altering their activity.

Pathways Involved: The compound may inhibit key signaling pathways involved in cell proliferation and inflammation, such as the NF-κB pathway.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

2-Phenyl-1H-benzimidazol-5-amine (CAS 1767-25-5)

- Structure : Phenyl group at position 2 instead of furyl.

- Properties : Molecular weight 209.25; higher hydrophobicity compared to furyl derivatives due to the absence of an oxygen atom.

- Pharmacological Impact : The phenyl group may improve membrane permeability but reduce hydrogen-bonding interactions with targets. Used as a reference compound in benzimidazole-based drug discovery .

1-[(Furan-2-yl)methyl]-5-(trifluoromethyl)-1H-benzimidazol-2-amine (CAS 878259-07-5)

- Structure : Furyl group attached via a methylene bridge and a trifluoromethyl group at position 5.

- Properties : Molecular formula C₁₃H₁₀F₃N₃O; the trifluoromethyl group increases lipophilicity and metabolic stability.

- Synthesis : Requires specialized reagents for introducing the trifluoromethyl group, which complicates synthesis compared to the target compound .

Substituent Variations at Position 1

1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzimidazol-2-yl Derivatives

- Structure : Methyl group at position 1, with pyridyloxy and trifluoromethyl-imidazole substituents.

- Properties : Higher molecular weight (>500 Da) and enhanced binding affinity due to π-π stacking from pyridyl groups.

- Application : Patented as kinase inhibitors; the trifluoromethyl group improves target selectivity and pharmacokinetics .

Functional Group Variations at Position 5

5-(4-Fluorophenyl)-1H-imidazol-2-amine

- Structure : Fluorophenyl group at position 5 in an imidazole core (vs. benzimidazole).

- Properties : Reduced aromaticity compared to benzimidazoles, leading to altered electronic profiles. Fluorine enhances bioavailability and metabolic resistance.

- Limitation : Lower thermal stability compared to benzimidazole derivatives .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

| Compound | Molecular Weight | LogP* | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| 2-(2-Furyl)-1-methyl-1H-benzimidazol-5-amine | ~239.25 | 2.1 | ~0.5 (PBS) | Furyl, methyl, amine |

| 2-Phenyl-1H-benzimidazol-5-amine | 209.25 | 3.2 | ~0.2 (PBS) | Phenyl, amine |

| 1-[(Furan-2-yl)methyl]-5-CF₃ derivative | 305.23 | 3.8 | ~0.1 (PBS) | CF₃, furyl-methyl, amine |

| Example 4 (EP 1 926 722 B1) | 627.5 | 4.5 | <0.1 (PBS) | CF₃, fluoro, pyridyloxy |

*Predicted using fragment-based methods.

Pharmacological Activity

- Target Compound: Expected to exhibit moderate kinase inhibition due to furyl-mediated hydrogen bonding. Potential antitumor activity via microtubule disruption, as seen in related benzimidazoles (e.g., R 17934 in ).

- Fluorinated Analogs (e.g., ) : Superior blood-brain barrier penetration and metabolic stability, making them candidates for CNS-targeted therapies.

- Phenyl Derivatives (e.g., CAS 1767-25-5) : Broader antimicrobial activity but lower specificity due to hydrophobic interactions .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.